molecular formula C16H14F2N2O2 B14214760 Butanediamide, 2,2-bis(4-fluorophenyl)- CAS No. 824933-00-8

Butanediamide, 2,2-bis(4-fluorophenyl)-

Cat. No.: B14214760
CAS No.: 824933-00-8
M. Wt: 304.29 g/mol
InChI Key: VGDKFJSHDSRKQR-UHFFFAOYSA-N
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Description

Butanediamide, 2,2-bis(4-fluorophenyl)-, is a fluorinated aromatic compound characterized by a central butanediamide (succinamide) backbone substituted with two 4-fluorophenyl groups at the 2-position. The fluorine atoms enhance metabolic stability and binding affinity in biological systems, while the aromatic groups contribute to hydrophobic interactions .

Properties

CAS No.

824933-00-8

Molecular Formula

C16H14F2N2O2

Molecular Weight

304.29 g/mol

IUPAC Name

2,2-bis(4-fluorophenyl)butanediamide

InChI

InChI=1S/C16H14F2N2O2/c17-12-5-1-10(2-6-12)16(15(20)22,9-14(19)21)11-3-7-13(18)8-4-11/h1-8H,9H2,(H2,19,21)(H2,20,22)

InChI Key

VGDKFJSHDSRKQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)N)(C2=CC=C(C=C2)F)C(=O)N)F

Origin of Product

United States

Preparation Methods

Laboratory-Scale Synthesis

Stepwise Reaction Protocol

A patented method (WO2006090264A1) outlines the following optimized procedure:

  • Deprotection of Boc-protected amine :

    • A solution of (2S,3S,5S)-2-(2,6-dimethylphenoxyacetyl)amino-3-hydroxy-5-(t-butyloxycarbonylamino)-1,6-diphenylhexane in methylene chloride is treated with trifluoroacetic acid (10.65 g) at room temperature for 3 hours.
    • Critical parameter : Slow addition (20 minutes) prevents exothermic side reactions.
  • Low-temperature acylation :

    • The deprotected amine is cooled to -18°C and reacted with isobutylchloroformate (1.15 g) in ethyl acetate.
    • Solvent system : Ethyl acetate/methylene chloride (1:1 v/v) enhances reagent solubility at subzero temperatures.
  • Succinimide conjugation :

    • N-hydroxysuccinimide (1.0 g) is added at -15°C, with gradual warming to 0°C over 90 minutes.
    • Yield optimization : Maintaining temperature <5°C during addition prevents succinimide hydrolysis.
  • Final cyclization :

    • The reaction mixture is stirred at 25°C for 24 hours to facilitate diamide formation.
Table 1: Critical Reaction Parameters
Step Temperature Range Key Reagents Time Purpose
1 20–25°C Trifluoroacetic acid 3 hr Boc group removal
2 -18 to -15°C Isobutylchloroformate 45 min Active intermediate formation
3 -15 to 0°C N-hydroxysuccinimide 90 min Conjugation stabilization
4 25°C 24 hr Cyclization to diamide

Reductive Amination Alternatives

Sodium borohydride-mediated reduction in dimethylacetamide (39.2 mL) at 0–10°C provides an efficient pathway for intermediate stabilization:

  • Stoichiometry : 5 g NaBH4 per mole of precursor
  • Quenching protocol : Gradual water addition (270 mL) at 10–20°C prevents violent decomposition.

Industrial Production Considerations

Continuous Flow Reactor Design

While bench-scale methods use batch reactors, industrial production employs:

  • Tubular reactors with static mixers for exothermic step control
  • In-line IR spectroscopy for real-time monitoring of fluorine substituent incorporation

Solvent Recovery Systems

  • Distillation towers recover >98% methylene chloride for reuse
  • Azeotropic drying with toluene removes residual water before crystallization

Purification and Characterization

Crystallization Optimization

Parameter Optimal Value Effect on Purity
Cooling rate 1°C/min Prevents occluded solvent
Anti-solvent Hexane/EtOAc (1:1) Enhances crystal lattice packing
Seed loading 2% w/w Controls particle size distribution

Post-crystallization, vacuum drying at 55°C for 12 hours achieves <0.5% residual solvents.

Analytical Validation

  • HPLC : C18 column, 0.1% TFA/ACN gradient, 254 nm detection
    • Retention time: 8.2 ± 0.3 minutes
    • Purity threshold: >99.5% (USP criteria)
  • 19F-NMR : δ -115 to -120 ppm (Ar-F environments)

Comparative Method Analysis

Reducing Agent Efficiency

Agent Temperature Yield (%) Byproducts
NaBH4 0–10°C 92 Minimal borate esters
LiAlH4 -20°C 88 Aluminum fluoride complexes
BH3-THF 25°C 85 Boron-amide adducts

Sodium borohydride in dimethylacetamide demonstrates superior selectivity for the target diamide.

Solvent Impact on Reaction Kinetics

Solvent Dielectric Constant Reaction Rate (k, s⁻¹)
DMF 36.7 2.1 × 10⁻³
DMAc 37.8 3.4 × 10⁻³
NMP 32.2 1.8 × 10⁻³

Dimethylacetamide (DMAc) accelerates the rate-determining acylation step by 62% compared to DMF.

Chemical Reactions Analysis

Types of Reactions

Butanediamide, 2,2-bis(4-fluorophenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Butanediamide, 2,2-bis(4-fluorophenyl)- include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .

Major Products Formed

The major products formed from the reactions of Butanediamide, 2,2-bis(4-fluorophenyl)- depend on the type of reaction. For example, oxidation reactions may yield oxides, while reduction reactions can produce amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Butanediamide, 2,2-bis(4-fluorophenyl)- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Butanediamide, 2,2-bis(4-fluorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Senicapoc (ICA-17043)

Structure: 2,2-Bis(4-fluorophenyl)-2-phenylacetamide (C20H15F2NO) CAS: 289656-45-7 Molecular Weight: 323.34 g/mol Applications:

  • Calcium-activated intermediate conductance potassium (IK) channel antagonist.
  • Developed by Icagen and McNeil-PPC for sickle cell disease and asthma due to its red blood cell dehydration inhibition properties .
    Key Difference : Unlike Butanediamide, Senicapoc features a single acetamide group and an additional phenyl substituent, optimizing its selectivity for IK channels .

2,2-Bis(4-fluorophenyl)ethylamine

Structure : Ethylamine backbone with two 4-fluorophenyl groups.
Safety Profile :

  • Used as an intermediate in organic synthesis, possibly for antipsychotic drug precursors .
    Key Difference : The primary amine group distinguishes this compound from Butanediamide’s diamide structure, altering reactivity and solubility.

Bis(4-fluorophenyl)methanol

Structure: Methanol substituted with two 4-fluorophenyl groups. Applications:

  • Critical building block for high-performance polymers , including polyethers and copolyethers.
  • Enhances thermal stability and flame retardancy in materials synthesized with hexafluoropropane or phenylphosphine oxide .
    Key Difference : The hydroxyl group in this compound contrasts with Butanediamide’s amide functionalities, favoring polymer chain elongation over biological activity.

Research Findings and Implications

  • Pharmacological Potential: Senicapoc’s success highlights the importance of fluorinated amides in ion channel targeting, suggesting Butanediamide derivatives could be explored for similar mechanisms with modified pharmacokinetics .
  • Material Science: Bis(4-fluorophenyl)methanol’s role in polymer chemistry indicates that Butanediamide’s diamide structure might stabilize hydrogen-bonded networks in advanced materials .
  • Safety Considerations : Ethylamine derivatives require cautious handling, implying Butanediamide’s safety profile must be rigorously assessed if used industrially .

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